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Compound of Interest |

Compound Name: D-Furaltadone hydrochloride
CAS No.: 3759-92-0
Cat. No.: B1674191
- 7

Executive Summary & Strategic Analysis

D-Furaltadone Hydrochloride (chemically 5-(morpholinomethyl)-3-[(5-
nitrofurfurylidene)amino]-2-oxazolidinone hydrochloride) is a nitrofuran antibiotic utilized for its
efficacy against Gram-negative and Gram-positive bacteria. While historically marketed as a
racemate, the stereochemical precision of the D-isomer (dextrorotatory) is critical in modern
pharmacological contexts to maximize binding affinity and minimize off-target toxicity
associated with the L-isomer.

This guide details the Asymmetric Synthesis Pathway, prioritizing the use of chiral starting
materials over classical resolution. This approach ensures high enantiomeric excess (ee),
reduces waste, and aligns with current "Green Chemistry" standards in pharmaceutical
manufacturing.

Key Chemical Attributes
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Property Specification
CAS No.[1] (Racemic) 3759-92-0
Molecular Formula C13H16N4Os-HCI
Molecular Weight 360.75 g/mol

D-lsomer (typically correlates to the (S)-absolute
Chirality configuration of the oxazolidinone ring derived

from (R)-epichlorohydrin)

Soluble in water, DMSO; slightly soluble in

Solubility i
ethanol.

Retrosynthetic Analysis

The synthesis is designed via a convergent strategy, disconnecting the molecule at the imine
bond (Schiff base formation) and the oxazolidinone core.

Strategic Disconnections:

e Imine Hydrolysis: Disconnects the 5-nitrofuran moiety from the hydrazino-oxazolidinone

core.

e C-N Bond Formation: Disconnects the morpholine side chain from the chiral oxazolidinone

backbone.

Pathway Visualization (DOT)
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Figure 1: Retrosynthetic breakdown of D-Furaltadone HCI showing the convergence of the
nitrofuran and chiral oxazolidinone fragments.[2]

Experimental Protocols
Phase 1: Synthesis of the Chiral Core (AMOZ)

The critical step for "D"-Furaltadone is establishing the stereocenter at C5 of the oxazolidinone
ring. We utilize (R)-Epichlorohydrin to induce the (S)-configuration in the final ring, which
typically corresponds to the bioactive dextrorotatory form in this class of antibiotics (analogous
to Linezolid).

Step 1.1: Preparation of (S)-1-amino-3-morpholinopropan-2-ol

Rationale: Direct reaction of epichlorohydrin with hydrazine can lead to polyalkylation. A
stepwise approach via the morpholine epoxide intermediate ensures regio- and stereocontrol.

Reagents:
» (R)-Epichlorohydrin (>99% ee)

e Morpholine[1][3][4]
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» Hydrazine Hydrate (80%)

 |sopropanol (Solvent)

Protocol:

Epoxide Formation: In a reactor, charge Morpholine (1.0 eq) and Isopropanol (5 vol). Cool to
0-5°C.

e Slowly add (R)-Epichlorohydrin (1.05 eq) dropwise, maintaining temperature <10°C.

» Allow to warm to 20-25°C and stir for 6 hours. Mechanism: Regioselective ring opening and
re-closure to form (S)-3-morpholino-1,2-epoxypropane (Glycidyl Morpholine).

e Hydrazinolysis: To the reaction mixture, add Hydrazine Hydrate (3.0 eq) cautiously.
e Reflux at 80°C for 4 hours. The excess hydrazine suppresses dimer formation.

o Workup: Distill off solvent and excess hydrazine under reduced pressure. The residue
contains the crude chiral hydrazino-alcohol.

Step 1.2: Cyclization to Chiral AMOZ

Rationale: Closing the ring with diethyl carbonate is cleaner than using phosgene equivalents
and avoids hazardous byproducts.

Reagents:

Crude Hydrazino-alcohol (from Step 1.1)

Diethyl Carbonate (1.2 eq)

Sodium Methoxide (0.1 eq, Catalyst)

Methanol[2][5]

Protocol:

¢ Dissolve the crude residue in Methanol (4 vol).

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8307831/
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-multifunctional-polymers-bearingactive-ingredients.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Add Diethyl Carbonate and Sodium Methoxide.

Reflux for 812 hours. Monitor via TLC/HPLC for the disappearance of the linear precursor.

Purification: Cool to 0°C. The product, (S)-3-amino-5-morpholinomethyl-2-oxazolidinone
(AMOZ), may crystallize. If not, evaporate solvent and recrystallize from Ethanol/Ether.

Validation: Check Optical Rotation

. Expect positive rotation for the D-isomer precursor.

Phase 2: Condensation & Salt Formation

This phase couples the chiral side chain with the nitrofuran pharmacophore.

Step 2.1: Synthesis of D-Furaltadone Base

Reagents:

Chiral AMOZ (1.0 eq)

5-Nitro-2-furaldehyde (1.05 eq) (or 5-Nitrofurfurylidene diacetate for milder conditions)

Ethanol (Absolute)

Acetic Acid (Catalytic, 0.05 eq)

Protocol:

Charge Chiral AMOZ and Ethanol (10 vol) into a glass-lined reactor.

Add 5-Nitro-2-furaldehyde and catalytic Acetic Acid.

Heat to reflux (78°C) for 2—4 hours. The solution will darken, and a yellow precipitate (Schiff
base) will begin to form.

Isolation: Cool the mixture slowly to 0-5°C to maximize precipitation.

Filter the yellow solid. Wash with cold Ethanol (2 x 1 vol).
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e Drying: Vacuum dry at 40°C.

Step 2.2: Hydrochlorination

Rationale: The hydrochloride salt improves water solubility and bioavailability.

Protocol:

Suspend the D-Furaltadone Base in Ethanol (5 vol).

Add Ethanolic HCI (1.1 eq) dropwise at room temperature.

Stir for 1 hour. The mixture will thicken as the salt forms.

Recrystallization: Heat to dissolve (if necessary add minimal water), then cool to crystallize.

Filter and dry under vacuum/nitrogen.

Process Data & Specifications

Reaction Parameters Summary
. Typical
Step Reagents Solvent Temp (°C) Time (h) .
Yield

(R)-
Epichlorohydr

1.1 ) Isopropanol 0->80 10 85-90%
in,
Morpholine
Hydrazino-
alcohol,

1.2 ) Methanol Reflux 12 75-80%
Diethyl
Carbonate
AMOZ, 5-

2.1 Ethanol Reflux 3 92%
Nitrofurfural
Furaltadone

2.2 EtOH/H20 25 1 95%
Base, HCI
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Quality Control (QC) Criteria

o Appearance: Yellow crystalline powder.[6]
e Purity (HPLC): >98.5%.
» Enantiomeric Excess (ee): >99% (Determined via Chiral HPLC using Chiralpak 1A column).

e |dentification: FTIR (Nitro group bands at 1350, 1530 cm~1), 1H-NMR.

Mechanistic Pathway (DOT)
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Figure 2: Forward synthesis pathway emphasizing the conservation of chirality from the
epichlorohydrin precursor.

Safety & Regulatory Considerations

» Nitrofurans: Known mutagens/carcinogens. All handling of 5-nitrofurfural and Furaltadone
must occur in a contained environment (isolator or Class Il fume hood).

o Hydrazine Hydrate: Highly toxic and unstable. quench excess hydrazine with bleach
(hypochlorite) before disposal.

» Epichlorohydrin: Potential carcinogen and skin sensitizer. Use permeation-resistant gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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